1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a chloro-fluorobenzyl moiety, an isothiocyanate group, and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be prepared by chlorination of 2-chloro-6-fluorotoluene under illumination.
Synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: This step involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3,5-dimethylpyrazole under basic conditions.
Introduction of the isothiocyanate group: The final step involves the reaction of the pyrazole derivative with thiophosgene or another suitable isothiocyanate reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and isothiocyanate groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the benzyl moiety.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic or neutral conditions.
Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used.
Coupling reactions: Palladium catalysts, boronic acids, and suitable bases are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The isothiocyanate group can react with biological nucleophiles, making the compound useful for labeling and probing biological systems.
Medicine: The compound may have potential as a pharmacophore for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, with specific chemical properties
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The isothiocyanate group can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to the modification of protein function. This can result in the inhibition of enzyme activity, alteration of signaling pathways, and other biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorobenzyl)piperazine: This compound shares the chloro-fluorobenzyl moiety but has a piperazine ring instead of a pyrazole ring.
2-chloro-6-fluorobenzyl alcohol: This compound has a similar benzyl moiety but lacks the isothiocyanate and pyrazole groups.
Uniqueness
1-(2-chloro-6-fluorobenzyl)-4-isothiocyanato-3,5-dimethyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-isothiocyanato-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-13(16-7-19)9(2)18(17-8)6-10-11(14)4-3-5-12(10)15/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFGQCHADGJBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)F)C)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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